![molecular formula C15H14F3NOS2 B2434900 2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1234991-47-9](/img/structure/B2434900.png)
2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide, also known as MTFB, is a novel compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Mechanism of Action
2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide exerts its therapeutic effects by modulating various molecular pathways. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. 2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide in lab experiments is its high potency and selectivity. It has been found to have a lower toxicity profile compared to other compounds with similar therapeutic effects. However, one of the limitations of using 2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide. One area of focus is the development of novel drug delivery systems to improve its solubility and bioavailability. Another area of focus is the identification of new molecular targets for 2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide, which could expand its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of 2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide in human clinical trials.
In conclusion, 2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a promising compound with potential applications in various fields of scientific research. Its unique properties and mechanisms of action make it a valuable tool for investigating the pathogenesis of various diseases and developing novel therapeutic strategies. Further research is needed to fully understand the potential of 2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide and its limitations.
Synthesis Methods
2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-(methylthio)benzaldehyde with thiophen-3-ylmethanamine, followed by the reaction of the resulting compound with 2,2,2-trifluoroethyl isocyanate. The final product is obtained through purification using column chromatography.
Scientific Research Applications
2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been found to have potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. In addition, 2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been found to be effective in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-methylsulfanyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NOS2/c1-21-13-5-3-2-4-12(13)14(20)19(10-15(16,17)18)8-11-6-7-22-9-11/h2-7,9H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYUDOWNWLKLPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide |
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